![molecular formula C12H18FN3O B2925095 4-[(5-fluoropyrimidin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine CAS No. 2202092-54-2](/img/structure/B2925095.png)

4-[(5-fluoropyrimidin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

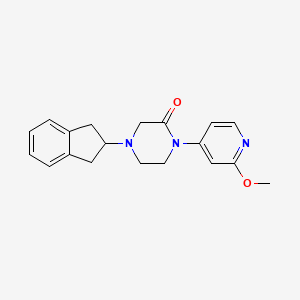

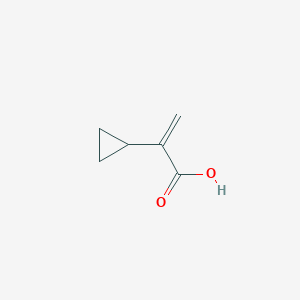

The compound “4-[(5-fluoropyrimidin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine” is a complex organic molecule. It contains a pyrimidine ring, which is a type of heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . The molecule also contains a fluorine atom attached to the pyrimidine ring, a cyclohexane ring, and an amine group (N,N-dimethyl).

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyrimidine ring and the cyclohexane ring could impart certain stability to the molecule. The electronegative fluorine atom could create a polar region in the molecule .Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present in the molecule. The amine group could participate in acid-base reactions, and the aromatic pyrimidine ring might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups (like the amine group and the aromatic ring) would influence its solubility, boiling point, melting point, etc .科学的研究の応用

Kinase Inhibition for Anticancer Therapy

One study discusses the synthesis of novel 2,4-disubstituted-5-fluoropyrimidines, highlighting their potential as kinase inhibitors, which are crucial in the development of anticancer agents. The research describes a regioselective synthesis approach that contributes to the creation of compounds with significant biological activity, demonstrating the versatility of fluoropyrimidine derivatives in medicinal chemistry (Wada et al., 2012).

Development of Antitumor Agents

Another study focuses on the synthesis of triazolopyrimidines as anticancer agents, showcasing a unique mechanism of tubulin inhibition. This research provides insight into the structural activity relationships (SAR) necessary for optimal activity against cancer cells, highlighting the significance of fluorinated pyrimidines in designing new anticancer drugs (Zhang et al., 2007).

Synthesis of Pharmaceutical Intermediates

Further, a study on the use of immobilized amine transaminase for the synthesis of (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine showcases the importance of fluoropyrimidine derivatives in creating intermediates for pharmaceuticals. This research demonstrates an innovative approach to biotransformations, offering a sustainable method for synthesizing key intermediates in drug development (Semproli et al., 2020).

Enzyme Inhibition Studies

Research on 5-substituted 2-amino-4,6-dihydroxypyrimidines and their inhibitory effects on nitric oxide production presents another dimension of fluoropyrimidine application. This study explores the potential of these compounds in modulating immune responses, indicating the broad utility of fluoropyrimidines in biochemical research (Jansa et al., 2014).

Molecular Interaction Studies

Lastly, an investigation into the 1:1 complex of cytosine and 5-fluorouracil monohydrate revisited underscores the significance of fluoropyrimidines in studying molecular interactions and complex formation. Such studies are essential for understanding the molecular basis of drug action and designing more effective therapeutic agents (Portalone & Colapietro, 2007).

Safety And Hazards

特性

IUPAC Name |

4-(5-fluoropyrimidin-2-yl)oxy-N,N-dimethylcyclohexan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18FN3O/c1-16(2)10-3-5-11(6-4-10)17-12-14-7-9(13)8-15-12/h7-8,10-11H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDYMNIYPFLZMRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCC(CC1)OC2=NC=C(C=N2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(5-fluoropyrimidin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-cyclohexylacetamide](/img/structure/B2925012.png)

![Tert-butyl (1S,2R,4R)-2-(iodomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2925018.png)

![10-[(E)-2-[(2,5-dimethoxyphenyl)amino]ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B2925019.png)

![N-[(4-Aminopyrimidin-2-yl)methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2925020.png)

![N-[(4-methylphenyl)methyl]-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2925025.png)

![4-methyl-N-(2-(6-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2925029.png)

![1-[1-(4-Chlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole](/img/structure/B2925031.png)